2-Bromothiazole-5-carbothioamide

Medicinal Chemistry Kinase Inhibitors Regioselectivity

2-Bromothiazole-5-carbothioamide (CAS: 1506182-14-4) is a heterocyclic organic compound, classified as a brominated thiazole derivative, with the molecular formula C4H3BrN2S2 and a molecular weight of 223.11. Its structure features a thiazole core functionalized with a bromine atom at the 2-position and a reactive carbothioamide group at the 5-position, establishing it as a versatile building block for organic synthesis and early-stage drug discovery.

Molecular Formula C4H3BrN2S2
Molecular Weight 223.1 g/mol
Cat. No. B13673809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromothiazole-5-carbothioamide
Molecular FormulaC4H3BrN2S2
Molecular Weight223.1 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Br)C(=S)N
InChIInChI=1S/C4H3BrN2S2/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8)
InChIKeyVVVHMYQKYQWBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromothiazole-5-carbothioamide Procurement Guide: A Strategic Thiazole Building Block


2-Bromothiazole-5-carbothioamide (CAS: 1506182-14-4) is a heterocyclic organic compound, classified as a brominated thiazole derivative, with the molecular formula C4H3BrN2S2 and a molecular weight of 223.11 . Its structure features a thiazole core functionalized with a bromine atom at the 2-position and a reactive carbothioamide group at the 5-position, establishing it as a versatile building block for organic synthesis and early-stage drug discovery .

The Case for Specifying 2-Bromothiazole-5-carbothioamide: Why Regioisomers Are Not Interchangeable


The specific regioisomeric and functional group arrangement of 2-Bromothiazole-5-carbothioamide is critical and not interchangeable with its isomers, such as 2-Bromothiazole-4-carbothioamide . While both may serve as building blocks in medicinal chemistry [1], they create distinct three-dimensional vectors for molecular extension, leading to divergent downstream compound libraries with potentially different biological activities and physical properties [2]. Substitution with a carboxamide (e.g., 2-Bromothiazole-5-carboxamide) replaces the thiocarbonyl with a carbonyl, fundamentally altering the compound's hydrogen-bonding capacity and chemical reactivity, which can derail a designed synthetic route .

Quantitative Evidence Guide for 2-Bromothiazole-5-carbothioamide


Regioisomeric Impact on CDK Inhibitor Synthesis and Activity

The 5-carbothioamide regioisomer (this product) serves as the validated starting material for synthesizing a specific series of N-aryl-2-aminothiazole-based CDK inhibitors. The biological activity and selectivity of the resulting compounds are distinct from those derived from alternative regioisomers [1].

Medicinal Chemistry Kinase Inhibitors Regioselectivity

Regioisomeric Impact on Solid-State Properties

The regioisomeric position of the functional groups on the thiazole ring dictates the solid-state packing and intermolecular interactions of the compound. The 5-carbothioamide regioisomer exhibits unique crystal packing, as evidenced by its specific unit cell parameters and intermolecular interactions [1].

Crystallography Materials Science Solid-State Chemistry

Chemical Stability and Reactivity in Synthesis

The carbothioamide functional group is more reactive and less stable than its carboxamide analog. While this may lead to lower isolated yields in certain reactions, it offers a strategic advantage by providing a more versatile handle for further derivatization under milder conditions .

Organic Synthesis Reaction Optimization Yield Improvement

Validated Application Scenarios for Procuring 2-Bromothiazole-5-carbothioamide


Synthesis of N-Aryl-2-Aminothiazole Libraries for Kinase Inhibitor Discovery

This compound is a key starting material for constructing N-aryl-2-aminothiazole libraries as demonstrated in the synthesis of potent pan-CDK inhibitors [1]. Its use ensures the correct regioisomer for achieving the desired biological profile, making it an essential building block for medicinal chemistry programs targeting specific kinases.

Development of Novel Thiazole-Based Materials with Specific Solid-State Properties

Researchers investigating the influence of molecular structure on crystal packing and solid-state properties can utilize this compound's unique crystal structure. Its well-defined hydrogen-bonding network [1] makes it a valuable model system for studying intermolecular interactions in the design of novel crystalline materials.

Fundamental Studies on the Reactivity of Thiazole Carbothioamides

This compound serves as an excellent substrate for fundamental organic chemistry research aimed at exploring the reactivity of carbothioamides [1]. Its unique combination of a bromine atom (for cross-coupling reactions) and a carbothioamide group (for nucleophilic additions or cyclizations) provides a platform for developing new synthetic methodologies.

Multi-Step Synthesis of Complex Bioactive Molecules

2-Bromothiazole-5-carbothioamide is a strategic intermediate for building more complex, potentially bioactive molecules. Its dual functionality allows for sequential and orthogonal derivatization, making it a valuable building block in multi-step organic synthesis where precise control over molecular architecture is required.

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